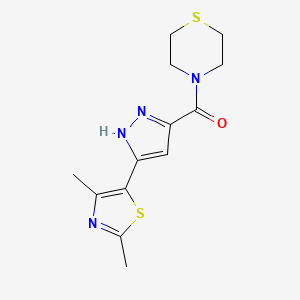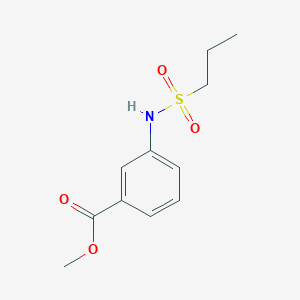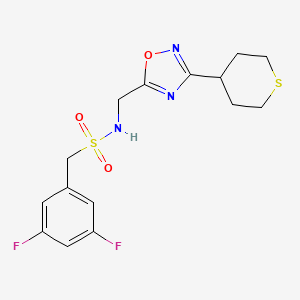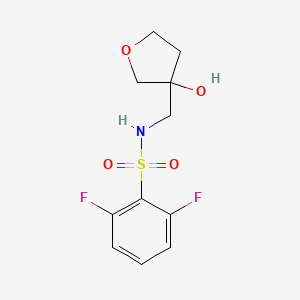
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring and a thiazole ring, both of which are common in medicinal chemistry due to their diverse biological activities . The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyrazole ring is a five-membered aromatic heterocycle, consisting of three carbon atoms and two adjacent nitrogen atoms.
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the thiazole and pyrazole rings. The aromaticity of these rings is characterized by the delocalization of π-electrons .Scientific Research Applications
Synthesis and Biological Activity
Novel compounds with a pyrazole core, similar to the one , have been synthesized and evaluated for their biological activities. For instance, a series of compounds were synthesized and screened for antibacterial activities, showcasing the relevance of pyrazole derivatives in the development of new antibacterial agents (Landage, Thube, & Karale, 2019). Similarly, compounds with an imidazo[2,1-b][1,3,4]thiadiazole core were prepared and showed significant antitubercular and antifungal activities, highlighting the potential of these derivatives in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Chemotherapeutic Potential
Research has also focused on the development of novel compounds for chemotherapy. For example, silver complexes based on pyrazole derivatives have been studied for their antitumor activity, particularly against small-cell lung carcinoma (SCLC), demonstrating the potential of these compounds as chemotherapeutic agents (Pellei et al., 2023). Another study synthesized novel pyrazole derivatives and evaluated them for antimicrobial and anticancer activities, further emphasizing the versatility of pyrazole-based compounds in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
The synthesis of related compounds often involves novel and efficient methods that can be applied to a wide range of chemical structures. For example, the synthesis of thieno[2,3-b]-thiophene derivatives incorporating a pyrazole moiety has been described, showcasing the methodologies for constructing complex molecules with potential biological activities (Mabkhot, Kheder, & Al-Majid, 2010).
Molecular Design and Analysis
The design and analysis of pyrazole derivatives at the molecular level play a crucial role in understanding their potential applications. For instance, the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, which are closely related to pyrazole compounds, have been elucidated to understand their stability and interactions, contributing to the design of new molecules with desired properties (Xu, Yang, Jiang, & Ke, 2012).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound targets the cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
If it shares a similar mechanism with its structurally related compound, it might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
If it acts similarly to its structurally related compound, it might affect pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If it acts similarly to its structurally related compound, it might result in the inhibition of cell cycle progression, potentially leading to the suppression of cell proliferation .
properties
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-12(20-9(2)14-8)10-7-11(16-15-10)13(18)17-3-5-19-6-4-17/h7H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPURMOIRIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)


![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)
![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)

